1-Phenyl-3-guanylthiourea

Description

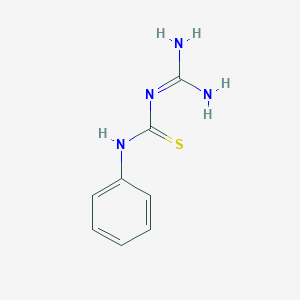

Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVILAOZDBXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409223 |

Source

|

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15989-47-6 |

Source

|

| Record name | 15989-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-guanylthiourea

Executive Summary

1-Phenyl-3-guanylthiourea is a compound of significant interest within medicinal chemistry and materials science, belonging to a versatile class of molecules known as guanylthiourea derivatives. These derivatives have been explored for a range of biological activities, including potential antimalarial and anticancer applications.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 1-phenyl-3-guanylthiourea. The protocols described herein are designed for reproducibility and are supported by an in-depth explanation of the underlying chemical principles and analytical validation steps, ensuring both scientific integrity and practical applicability for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of the Guanylthiourea Scaffold

The guanylthiourea (GTU) moiety is a key pharmacophore, recognized for its potential as an antifolate agent, particularly in the development of antimalarial drugs.[1][2] Its structure combines the features of both guanidine and thiourea, creating a scaffold rich in hydrogen bond donors and acceptors. This allows for potent interactions with biological targets, such as enzymes like dihydrofolate reductase (PfDHFR).[1][4] The phenyl-substituted variant, 1-phenyl-3-guanylthiourea, serves as a foundational building block for creating more complex derivatives, enabling systematic exploration of structure-activity relationships (SAR).[3] Understanding its synthesis and possessing a robust characterization data set is therefore a critical first step for any research program leveraging this scaffold.

Synthesis of 1-Phenyl-3-guanylthiourea

The most direct and widely adopted synthetic route to 1-phenyl-3-guanylthiourea involves the nucleophilic addition of a guanylating agent to phenyl isothiocyanate. This method is efficient and relies on readily available starting materials.

Reaction Principle and Mechanism

The core of the synthesis is the reaction between the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate and a nucleophilic nitrogen atom from a guanyl source, such as N-cyanoguanidine (dicyandiamide). The reaction proceeds via a nucleophilic attack, followed by rearrangement to form the stable guanylthiourea product. The choice of solvent and temperature is critical to ensure a homogenous reaction mixture and to drive the reaction to completion while minimizing side products.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key stages of the synthesis and subsequent purification of 1-phenyl-3-guanylthiourea.

Caption: A step-by-step workflow for the synthesis and purification of 1-phenyl-3-guanylthiourea.

Detailed Synthesis Protocol

This protocol is a synthesized representation based on established chemical principles for this reaction class.

-

Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-cyanoguanidine (dicyandiamide) (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as aqueous ethanol, to dissolve the N-cyanoguanidine with gentle warming if necessary. The use of water is crucial for the initial stages of the reaction involving N-cyanoguanidine.[5]

-

Addition of Phenyl Isothiocyanate: To the stirring solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature. Phenyl isothiocyanate is a key reagent in the synthesis of thiourea derivatives.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then chill in an ice bath to facilitate precipitation. Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the crude product on the filter with several portions of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification (Recrystallization): Purify the crude solid by recrystallization. Dissolve the product in a minimal amount of hot methanol or ethanol.[5] Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight. The final product should be a white to off-white crystalline powder.[7]

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-phenyl-3-guanylthiourea. The following techniques provide a self-validating system for verification.

Characterization Workflow

The logical flow for analytical confirmation of the synthesized product is depicted below.

Caption: A logical cascade for the analytical confirmation of 1-phenyl-3-guanylthiourea.

Summary of Analytical Data

The expected analytical data for 1-phenyl-3-guanylthiourea are summarized in the table below.

| Parameter | Technique | Expected Result | Reference |

| Molecular Formula | - | C₈H₁₀N₄S | [7][8] |

| Molecular Weight | - | 194.26 g/mol | [7] |

| Appearance | Visual Inspection | White to almost white powder/crystal | [7] |

| Melting Point | Melting Point Apparatus | 165 - 170 °C | [7] |

| Molecular Ion | Mass Spectrometry (ESI+) | m/z ≈ 195.07 ([M+H]⁺) | [8] |

| ¹H NMR | NMR Spectroscopy (DMSO-d₆) | Phenyl protons (δ ≈ 7.1-7.5 ppm, m); N-H protons (broad singlets, variable δ) | [9] |

| ¹³C NMR | NMR Spectroscopy (DMSO-d₆) | C=S (δ ≈ 180 ppm); Aromatic carbons (δ ≈ 120-140 ppm); C=N (guanidyl C) | [3] |

| Key IR Absorptions | FTIR Spectroscopy (cm⁻¹) | N-H stretch (3100-3400), Aromatic C-H stretch (~3050), C=N stretch (1600-1650), C=S stretch (1100-1250) | [10][11] |

Detailed Spectroscopic Interpretation

-

FTIR Spectroscopy: The infrared spectrum provides a rapid confirmation of key functional groups. The presence of broad peaks in the 3100-3400 cm⁻¹ region is indicative of the N-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11] The C=N stretch of the guanidyl group and the characteristic C=S (thiocarbonyl) stretch are crucial for confirming the formation of the desired product.[10]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The spectrum will show a complex multiplet in the aromatic region (δ ≈ 7.1-7.5 ppm) corresponding to the five protons of the phenyl ring. Several broad signals corresponding to the chemically distinct N-H protons will also be present; their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The ¹³C NMR spectrum will provide evidence for all unique carbon atoms. The most downfield signal will be that of the thiocarbonyl carbon (C=S), typically appearing around δ ≈ 180 ppm. The carbons of the phenyl ring will resonate in the δ ≈ 120-140 ppm range, and the guanidyl carbon will also be found in this region.

-

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value corresponding to the molecular weight plus the mass of a proton (194.26 + 1.008 ≈ 195.27). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Safety and Handling

Phenyl isothiocyanate is toxic and has a pungent odor; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Thiourea derivatives should be handled with care, as their toxicological properties may not be fully characterized. Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide has detailed a robust and verifiable methodology for the synthesis and characterization of 1-phenyl-3-guanylthiourea. By following the outlined protocols for synthesis and leveraging the comprehensive analytical cascade, researchers can confidently produce and validate this important chemical building block. The provided rationale for experimental choices and detailed characterization data serve to empower scientists in drug development and related fields to utilize this versatile scaffold in their research endeavors.

References

-

Kumar, A., Khan, W., Singh, B. K., & Bharatam, P. V. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 91, 103094. [Link]

-

Adane, L., et al. (2020). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. ResearchGate. [Link]

-

Davis, T. L., & Blanchard, K. C. (1929). GUANYLTHIOUREA. Organic Syntheses, 09, 48. [Link]

-

Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-991. [Link]

-

Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository, University of Kent. [Link]

-

PubChem. (n.d.). 1-phenyl-3-guanylthiourea. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea. PubChem. Retrieved from [Link]

-

IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Retrieved from [Link]

-

Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926). PHENYL ISOTHIOCYANATE. Organic Syntheses, 06, 72. [Link]

-

ResearchGate. (n.d.). Reaction of compound 1 with phenyl isothiocyanate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study. ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Phenyl-3-guanylthiourea. MySkinRecipes. Retrieved from [Link]

-

PubChem. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Thiourea, phenyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isothiocyanate. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. SciSpace. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

-

Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Semantic Scholar. Retrieved from [Link]

-

Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. [Link]

-

ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]

-

Umetani, S., Sasayama, K., & Matsui, M. (1982). On 1-Phenyl-3-Methy1-4-Benzoylthiopyrazol-5-One As an Analytical Reagent. Bulletin of the Institute for Chemical Research, Kyoto University, 60(3-4), 276-281. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kar.kent.ac.uk [kar.kent.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. 1-Phenyl-3-guanylthiourea [myskinrecipes.com]

- 8. PubChemLite - 1-phenyl-3-guanylthiourea (C8H10N4S) [pubchemlite.lcsb.uni.lu]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3-guanylthiourea

Introduction

1-Phenyl-3-guanylthiourea is a fascinating and multifaceted molecule that holds considerable interest for researchers in medicinal chemistry, drug development, and materials science. Its structure, which uniquely combines the functionalities of both a phenylthiourea and a guanidine moiety, imparts a distinct set of physical and chemical properties that are ripe for exploration and exploitation. This guide provides a comprehensive overview of 1-Phenyl-3-guanylthiourea, delving into its synthesis, physicochemical characteristics, and pertinent experimental methodologies for its characterization. The insights provided herein are intended to empower researchers to better understand and utilize this compound in their scientific endeavors.

From a drug development perspective, the thiourea and guanidine groups are well-recognized pharmacophores. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Similarly, the highly basic guanidine group is a key feature in many biologically active compounds and is known to participate in crucial hydrogen bonding interactions with biological targets. The combination of these two groups in 1-Phenyl-3-guanylthiourea suggests a potential for novel biological activities, particularly as an antithyroid agent, and as a versatile intermediate in the synthesis of various pharmaceuticals, herbicides, and dyes.[1][2]

This technical guide will be structured to provide a logical and in-depth exploration of 1-Phenyl-3-guanylthiourea, beginning with its synthesis and moving through to its detailed physicochemical properties and the experimental protocols necessary for their determination.

Molecular Structure and Key Features

1-Phenyl-3-guanylthiourea possesses a unique molecular architecture that dictates its chemical behavior. The structure features a central thiourea core linked to a phenyl group on one nitrogen and a guanidinyl group on the other.

Figure 1: Key functional groups of 1-Phenyl-3-guanylthiourea.

The phenyl group introduces aromaticity and hydrophobicity, influencing the molecule's solubility and potential for π-π stacking interactions. The thiourea moiety is known for its ability to form strong hydrogen bonds and coordinate with metal ions. The highly basic guanidine group is typically protonated at physiological pH, rendering the molecule cationic and enhancing its water solubility and ability to interact with negatively charged biological macromolecules.

Synthesis of 1-Phenyl-3-guanylthiourea

The synthesis of 1-Phenyl-3-guanylthiourea can be approached through several synthetic routes, leveraging the reactivity of its constituent functional groups. A plausible and efficient method involves the reaction of phenyl isothiocyanate with guanidine. This reaction is a classic example of nucleophilic addition to an isothiocyanate.

Figure 2: Proposed synthesis workflow for 1-Phenyl-3-guanylthiourea.

Experimental Protocol: Synthesis of 1-Phenyl-3-guanylthiourea

Materials:

-

Phenyl isothiocyanate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in absolute ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to liberate the free guanidine base. The precipitated sodium chloride can be removed by filtration.

-

Reaction: To the ethanolic solution of guanidine, add an equimolar amount of phenyl isothiocyanate dropwise with continuous stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, 1-Phenyl-3-guanylthiourea, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Causality Behind Experimental Choices:

-

The use of guanidine hydrochloride and a strong base like sodium ethoxide is a standard method to generate the more reactive free guanidine base in situ.

-

Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively high boiling point for refluxing.

-

Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

-

Washing with diethyl ether is effective for removing non-polar impurities.

-

Recrystallization is a robust technique for purifying solid organic compounds to a high degree.

Physicochemical Properties

The physical and chemical properties of 1-Phenyl-3-guanylthiourea are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on the properties of structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀N₄S | - |

| Molecular Weight | 194.26 g/mol | - |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 165-170 °C | [1] |

| Solubility | ||

| Sparingly soluble in water | Predicted based on N-phenylthiourea[3] | |

| Soluble in DMSO, Dimethylformamide | Predicted based on N-phenylthiourea[3] | |

| Soluble in alcohols (e.g., ethanol, methanol) | Predicted based on thiourea derivatives[4] | |

| pKa (of Guanidinium ion) | ~10-12 (Predicted) | Based on substituted aryl guanidines[5][6][7][8] |

| UV-Vis (λmax) | Not available | - |

Solubility

The solubility of 1-Phenyl-3-guanylthiourea is a critical parameter for its application in biological assays and as a synthetic intermediate. Based on its structure and the properties of related compounds, it is expected to be sparingly soluble in water and non-polar organic solvents, but soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols.

Experimental Protocol: Determination of Solubility

Materials:

-

1-Phenyl-3-guanylthiourea

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, hexane)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure (Isothermal Shake-Flask Method):

-

Sample Preparation: Add an excess amount of 1-Phenyl-3-guanylthiourea to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of 1-Phenyl-3-guanylthiourea in the diluted solution using a calibrated UV-Vis spectrophotometer or an HPLC method.

-

Calculation: Calculate the solubility of the compound in the chosen solvent in units such as mg/mL or mol/L.

Acidity/Basicity (pKa)

The guanidine group in 1-Phenyl-3-guanylthiourea is highly basic and will be protonated under acidic and neutral conditions. The pKa of the conjugate acid (the guanidinium ion) is a key parameter that governs the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The pKa of substituted aryl guanidines is influenced by the electronic effects of the substituents on the phenyl ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

-

1-Phenyl-3-guanylthiourea

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of 1-Phenyl-3-guanylthiourea and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Acidification: Add a known excess of standardized HCl to the solution to ensure that the guanidine group is fully protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. More accurate values can be obtained by using appropriate software to analyze the titration data.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the N-H protons of the thiourea and guanidine moieties, and the amino protons of the guanidine group. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The N-H protons are expected to be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The amino protons of the guanidine group may also appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The aromatic carbons will resonate in the region of 120-140 ppm. The thiocarbonyl carbon (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of 180-190 ppm. The guanidinyl carbon will also appear in the downfield region.

Predicted NMR Data (based on analogous compounds):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | m | Aromatic protons (phenyl group) |

| Variable (broad) | s (br) | N-H protons (thiourea and guanidine) - position and intensity are solvent and concentration dependent | |

| Variable (broad) | s (br) | NH₂ protons (guanidine) | |

| ¹³C | ~180 - 190 | - | Thiocarbonyl carbon (C=S) |

| ~155 - 165 | - | Guanidinyl carbon | |

| ~120 - 140 | - | Aromatic carbons (phenyl group) |

Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenyl-3-guanylthiourea will exhibit characteristic absorption bands for its functional groups.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3100 | N-H stretching (thiourea and guanidine) | Strong, broad |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| ~1640 | C=N stretching (guanidine) | Strong |

| 1600, 1490 | C=C stretching (aromatic ring) | Medium |

| ~1550 | N-H bending | Medium |

| ~1350 | C-N stretching | Strong |

| ~1170 | C=S stretching (thiourea) | Medium |

| 750, 690 | C-H out-of-plane bending (monosubstituted benzene) | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 194 would be expected. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the thiourea and guanidine groups.

Predicted Fragmentation Pathways:

Figure 3: Predicted major fragmentation pathways of 1-Phenyl-3-guanylthiourea in mass spectrometry.

Crystal Structure

While the specific crystal structure of 1-Phenyl-3-guanylthiourea has not been reported in the Cambridge Structural Database, the crystal structures of numerous phenylthiourea derivatives have been determined.[1][2][9] A common feature of these structures is the formation of intermolecular hydrogen bonds involving the N-H protons of the thiourea moiety as donors and the sulfur atom as an acceptor. This often leads to the formation of centrosymmetric dimers or extended hydrogen-bonded networks.

It is highly probable that 1-Phenyl-3-guanylthiourea would also exhibit extensive hydrogen bonding in the solid state, involving both the thiourea and the guanidine functionalities. X-ray crystallography would be the definitive technique to elucidate its three-dimensional structure and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

Materials:

-

High-purity crystalline sample of 1-Phenyl-3-guanylthiourea

-

Suitable solvent for crystal growth (e.g., ethanol, methanol, acetonitrile)

-

Small vials or test tubes

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth: Grow single crystals of 1-Phenyl-3-guanylthiourea of suitable size and quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the X-ray diffractometer and collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Conclusion

1-Phenyl-3-guanylthiourea is a molecule with significant potential, stemming from its unique combination of phenyl, thiourea, and guanidine functionalities. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. While there are still gaps in the experimental data for this specific compound, the information presented, drawn from established chemical principles and data from analogous structures, provides a robust framework for researchers. It is our hope that this guide will serve as a valuable resource, stimulating further investigation into the properties and applications of 1-Phenyl-3-guanylthiourea and paving the way for new discoveries in medicinal chemistry and beyond.

References

-

MySkinRecipes. 1-Phenyl-3-guanylthiourea. [Link]

-

MySkinRecipes. 1-Phenyl-3-guanylthiourea (Thai). [Link]

-

ResearchGate. Phenylthiourea. [Link]

-

Semantic Scholar. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. [Link]

-

ACS Publications. New Compounds - Synthesis of N-Aryl-N'-2-thiazolylguanidines. [Link]

-

Amazon S3. Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. [Link]

-

ResearchGate. (PDF) Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [Link]

-

ResearchGate. Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

RSC Publishing. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]

-

ResearchGate. Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. [Link]

-

NIH. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]

-

INIS-IAEA. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. [Link]

Sources

- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 1-Phenyl-3-guanylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-guanylthiourea (PGTU) is a synthetic compound belonging to the diverse class of thiourea derivatives, a group of molecules that has garnered significant attention for its wide-ranging biological activities. While the broader family of thioureas has been explored for applications ranging from antimalarial to anticancer therapies, the specific mechanism of action of PGTU within biological systems remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of PGTU and its chemical relatives to propose potential mechanisms of action and provide a comprehensive framework for future investigation. By examining the established activities of phenylthiourea and guanylthiourea moieties, we can construct a logical and scientifically rigorous roadmap for elucidating the precise molecular interactions and cellular consequences of PGTU. This document is intended to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this enigmatic compound.

Introduction: The Thiourea Scaffold and the Promise of PGTU

Thiourea and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry.[1][2] Their structural diversity allows for a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The core thiourea structure, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, provides a flexible scaffold for chemical modification, leading to a wide array of derivatives with unique pharmacological profiles.

1-Phenyl-3-guanylthiourea (PGTU) is a specific derivative that incorporates both a phenyl group and a guanyl group. While direct research on PGTU's mechanism of action is sparse, the known biological effects of its constituent parts offer valuable clues. Phenylthiourea (PTU) is a well-documented inhibitor of tyrosinase (phenoloxidase), an enzyme crucial for melanin synthesis.[4][5][6] On the other hand, guanylthiourea derivatives have shown promise as antimalarial agents by targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[7][8] This suggests that PGTU may possess a multi-faceted mechanism of action, potentially interacting with various biological targets.

This guide will delve into the hypothesized mechanisms of action for PGTU, drawing parallels from related compounds, and will provide detailed experimental protocols to systematically investigate these hypotheses.

Hypothesized Mechanisms of Action

Based on the known activities of its chemical relatives, we can propose several potential mechanisms of action for 1-Phenyl-3-guanylthiourea. These hypotheses provide a starting point for experimental investigation.

Enzyme Inhibition: A Primary Suspect

A prevalent mechanism of action for many thiourea derivatives is the inhibition of specific enzymes.

-

Tyrosinase Inhibition: Given that phenylthiourea is a known competitive inhibitor of tyrosinase, it is highly probable that PGTU also interacts with this enzyme.[5][6] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition has implications for conditions related to hyperpigmentation.

-

Dihydrofolate Reductase (DHFR) Inhibition: The demonstrated activity of guanylthiourea derivatives against Plasmodium falciparum DHFR suggests that PGTU could also function as a DHFR inhibitor.[7][8] This enzyme is critical for the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs.

Modulation of Signaling Pathways

Thiourea derivatives have been shown to influence various cellular signaling pathways.

-

Wnt/β-catenin Signaling: Some substituted phenylthiourea derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

-

Kinase Inhibition: The urea and thiourea scaffolds are present in several kinase inhibitors. It is plausible that PGTU could interact with the ATP-binding site of various kinases, thereby modulating their activity and downstream signaling events.

Receptor Modulation

-

Cannabinoid Receptor Allosteric Modulation: Phenylthiourea derivatives have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor, suggesting a potential role for PGTU in modulating endocannabinoid signaling.[9]

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive investigation into the biological activity of PGTU.

Workflow for Investigating Enzyme Inhibition

This workflow outlines the steps to determine if PGTU acts as an inhibitor of specific enzymes like tyrosinase and DHFR.

Caption: Workflow for determining enzyme inhibition by PGTU.

Detailed Protocol: In Vitro Tyrosinase Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-Phenyl-3-guanylthiourea (PGTU) in DMSO.

-

Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a 2 mM solution of L-DOPA (substrate) in phosphate buffer.

-

Prepare phosphate buffer (50 mM, pH 6.8).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of PGTU (serially diluted from the stock solution).

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each PGTU concentration.

-

Determine the percentage of inhibition for each concentration relative to a control (DMSO without PGTU).

-

Plot the percentage of inhibition against the logarithm of the PGTU concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway Analysis Workflow

This workflow details the investigation of PGTU's effects on cellular signaling pathways.

Caption: Workflow for analyzing the impact of PGTU on signaling pathways.

Quantitative Data Summary

While specific quantitative data for 1-Phenyl-3-guanylthiourea is not extensively available, the following table summarizes the reported activity of related thiourea derivatives to provide a comparative context.

| Compound/Derivative Class | Biological Target/Activity | Reported Potency (IC50/EC50) | Reference |

| Guanylthiourea derivatives | Plasmodium falciparum DHFR | 0.43 - 8.04 µM | [7][8] |

| Phenylthiourea (PTU) | Tyrosinase (Phenoloxidase) | 0.21 ± 0.09 µM (Ki) | [5] |

| 1,3-Disubstituted thioureas | Anticancer (various cell lines) | 1.5 - 8.9 µM | |

| 1-Phenyl-3-thiophenylurea derivatives | Cannabinoid Type-1 (CB1) Receptor Allosteric Modulator | Varies (potency in µM range) | [9] |

Conclusion and Future Directions

The exploration of 1-Phenyl-3-guanylthiourea's mechanism of action is still in its infancy. However, by leveraging the knowledge of its chemical relatives, a clear path for investigation emerges. The proposed hypotheses, centered on enzyme inhibition, signaling pathway modulation, and receptor interaction, provide a solid foundation for future research. The experimental workflows detailed in this guide offer a systematic approach to unraveling the biological intricacies of PGTU.

Future research should focus on a comprehensive screening of PGTU against a panel of kinases and other relevant enzymes. Furthermore, unbiased "omics" approaches, such as proteomics and transcriptomics, could reveal novel targets and pathways affected by PGTU, providing a more complete picture of its mechanism of action. The insights gained from these studies will be crucial in determining the therapeutic potential of 1-Phenyl-3-guanylthiourea and guiding its development as a potential drug candidate.

References

-

Verma, G., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 91, 103094. [Link]

-

Singh, R., et al. (2017). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. European Journal of Medicinal Chemistry, 135, 339-348. [Link]

- TCI. (2005). 1-Phenyl-3-guanylthiourea Material Safety Data Sheet.

-

Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

Polska, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6536. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(2-thiazolyl)-2-thiourea. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Phenyl-3-guanylthiourea. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Phenyl-3-guanylthiourea. Retrieved from [Link]

-

Kulkarni, P. M., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry, 62(23), 10836-10854. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2635. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

-

PubChemLite. (n.d.). 1-phenyl-3-guanylthiourea (C8H10N4S). Retrieved from [Link]

-

Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

-

de Campos, R. P., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(18), 8122-8129. [Link]

-

Al-Sanea, M. M., et al. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 21(3), 334. [Link]

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-3-guanylthiourea: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Phenyl-3-guanylthiourea, a molecule of significant interest in medicinal chemistry. We will delve into its historical context, synthesis, and multifaceted biological activities, offering researchers, scientists, and drug development professionals a thorough understanding of its properties and potential applications.

Introduction: The Emergence of Thiourea Derivatives in Drug Discovery

The journey of drug discovery is often a testament to the remarkable versatility of organic chemistry. Among the myriad of scaffolds explored, thiourea and its derivatives have consistently emerged as privileged structures, demonstrating a broad spectrum of biological activities.[1] The core structure, characterized by a C=S group flanked by two nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and coordination properties. This has led to the development of thiourea-containing compounds with applications ranging from anticonvulsants and antithyroid agents to antimicrobial and anticancer therapies.[1][2] 1-Phenyl-3-guanylthiourea, which incorporates both a phenyl and a guanyl moiety, represents a fascinating convergence of structural features that hint at a rich and complex pharmacological profile.

Historical Context: A Legacy of Thiourea in Medicinal Chemistry

While a specific, detailed account of the initial discovery of 1-Phenyl-3-guanylthiourea is not prominently documented in readily available historical records, its conceptual origins can be traced back to the broader exploration of thiourea and guanidine derivatives in the late 19th and early 20th centuries. The synthesis of urea by Friedrich Wöhler in 1828 is a landmark in organic chemistry, and the subsequent synthesis of its sulfur analog, thiourea, opened new avenues for chemical exploration.[3]

Early research into phenylthiourea revealed its peculiar property of being either intensely bitter or tasteless to different individuals, a finding that later played a role in genetic studies.[2] The discovery of the anticonvulsant properties of phenobarbital in 1912 spurred the search for other organic molecules with efficacy against epilepsy, a journey that would eventually include thiourea derivatives.[4] The recognition of the goitrogenic (antithyroid) effects of certain thiourea-containing compounds in the 1940s was another pivotal moment, leading to the development of drugs like propylthiouracil (PTU) and methimazole for the treatment of hyperthyroidism.[5] The synthesis and investigation of 1-Phenyl-3-guanylthiourea can be seen as a logical progression of this historical trajectory, combining the known pharmacophores of phenylthiourea and guanidine to explore novel therapeutic potential.

Synthesis and Characterization

The synthesis of 1-Phenyl-3-guanylthiourea can be achieved through a reliable and straightforward methodology based on the principles of nucleophilic addition. A common approach involves the reaction of phenyl isothiocyanate with guanidine.

Experimental Protocol: Synthesis of 1-Phenyl-3-guanylthiourea

Materials:

-

Phenyl isothiocyanate

-

Guanidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to liberate the free guanidine base. The reaction is typically stirred at room temperature.

-

Reaction with Phenyl Isothiocyanate: To the ethanolic solution of guanidine, add phenyl isothiocyanate dropwise with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion and Product Isolation: After the addition is complete, the reaction mixture is refluxed for a specified period (typically 1-2 hours) to ensure complete reaction. Upon cooling, the desired 1-Phenyl-3-guanylthiourea product will precipitate out of the solution.

-

Purification: The crude product is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Characterization:

The structure and purity of the synthesized 1-Phenyl-3-guanylthiourea should be confirmed using standard analytical techniques:

-

Melting Point: Determination of a sharp melting point range.

-

Spectroscopy:

-

FTIR: To identify characteristic functional groups such as N-H, C=S, and aromatic C-H stretches.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the number and environment of protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Pharmacological Profile and Mechanism of Action

1-Phenyl-3-guanylthiourea is of interest primarily for its potential anticonvulsant and antithyroid activities. The mechanisms underlying these effects are rooted in the distinct contributions of its structural components.

Anticonvulsant Activity

The anticonvulsant properties of many thiourea derivatives are thought to arise from their ability to modulate neuronal excitability. While the precise mechanism for 1-Phenyl-3-guanylthiourea is not definitively established, it is hypothesized to act through one or more of the following pathways common to other anticonvulsants:

-

Modulation of Voltage-Gated Ion Channels: Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium or calcium channels, which reduces the rapid and excessive firing of neurons that characterizes a seizure.[6]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling, either by acting on GABA receptors or by inhibiting GABA reuptake or metabolism, can suppress seizure activity.[6] The guanyl moiety of the molecule may play a role in interacting with GABAergic systems.

-

Attenuation of Glutamatergic Neurotransmission: Glutamate is the major excitatory neurotransmitter. Antagonizing glutamate receptors, such as the NMDA receptor, can reduce neuronal hyperexcitability.[7]

Antithyroid Activity

The antithyroid effects of phenylthiourea and related compounds are well-established.[5] The primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[8]

The process of thyroid hormone synthesis involves the following steps:

-

Iodide Uptake: Iodide ions are actively transported into the thyroid follicular cells.

-

Iodide Oxidation: TPO catalyzes the oxidation of iodide (I⁻) to iodine (I₂).

-

Iodination of Tyrosine: TPO then incorporates this reactive iodine onto tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling Reaction: TPO catalyzes the coupling of MIT and DIT molecules to form the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄).

1-Phenyl-3-guanylthiourea, through its thiourea moiety, is believed to act as a competitive inhibitor of TPO. The sulfur atom of the thiourea group can form a charge-transfer complex with iodine, thereby preventing its incorporation into thyroglobulin.[4] This effectively halts the production of thyroid hormones.

Structure-Activity Relationship (SAR) and Quantitative Data

While specific quantitative data for 1-Phenyl-3-guanylthiourea is not extensively published, we can infer potential structure-activity relationships from studies on related thiourea derivatives.

| Compound Class | Biological Activity | Key Structural Features | Representative Data |

| Phenylmethylenehydantoins | Anticonvulsant | Alkyl or halogeno substitutions on the phenyl ring. | ED₅₀ (MES) = 28-90 mg/kg[9] |

| 1,3-Disubstituted Thioureas | Cytotoxic (Anticancer) | Electron-withdrawing groups on terminal phenyl rings. | IC₅₀ = 1.5 - 8.9 µM against colon cancer cells[10] |

| Thiazolidinedione-containing Sulfonylthioureas | Anticonvulsant | Varied substitutions on the phenyl ring. | Active at 30, 100, and 300 mg/kg in MES and scPTZ models[7] |

The data in the table, though not directly for 1-Phenyl-3-guanylthiourea, highlights that substitutions on the phenyl ring significantly impact the biological activity of thiourea derivatives. The presence of the guanyl group in 1-Phenyl-3-guanylthiourea introduces a highly basic and polar moiety, which is expected to influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and interact with biological targets.

Future Directions and Therapeutic Potential

1-Phenyl-3-guanylthiourea stands as a promising scaffold for further drug development. Its dual potential as an anticonvulsant and an antithyroid agent warrants more in-depth investigation. Future research should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate the precise mechanisms of action and to quantify the anticonvulsant and antithyroid efficacy of 1-Phenyl-3-guanylthiourea.

-

Pharmacokinetic and Toxicological Studies: Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound is crucial for its development as a therapeutic agent.

-

Lead Optimization: The synthesis and evaluation of a library of 1-Phenyl-3-guanylthiourea analogs with systematic modifications to the phenyl and guanyl groups could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

The unique combination of structural features in 1-Phenyl-3-guanylthiourea makes it a compelling candidate for addressing unmet medical needs in the fields of neurology and endocrinology.

References

-

Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives. PubMed. [Link]

-

Synthesis of thiourea derivatives (120 a–l). ResearchGate. [Link]

-

Synthesis, Characterization and Anticonvulsant Acti vity on Novel Thiourea Derivatives. Semantic Scholar. [Link]

- Novel 1-Amidino-3-Phenyl-Urea Derivatives, the preparation thereof and Compositions containing the same.

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]

-

guanylthiourea. Organic Syntheses Procedure. [Link]

-

Antithyroid Drugs. PMC - NIH. [Link]

-

Anticonvulsant and Neurotoxicity Evaluation of Novel Substituted Benzylidene Thioureas and 1, 3-Thiazolidine-3-Carbothioamides, Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1):46-55. ResearchGate. [Link]

-

Synthesis, Characterization and Anticonvulsant Activity on Novel Thiourea Derivatives. International Journal of Pharmaceutical and Medicinal Research (IJPMR). [Link]

-

Phenylthiourea disrupts thyroid function in developing zebrafish. PubMed. [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]

-

Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]

-

Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. NIH. [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. ResearchGate. [Link]

-

Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate. [Link]

-

Phenylthiourea. PubChem - NIH. [Link]

-

Anti-thyroid activity of pyridaz-3-thione. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylthiourea disrupts thyroid function in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Phenyl-3-guanylthiourea Derivatives for Drug Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of 1-Phenyl-3-guanylthiourea derivatives. By elucidating the three-dimensional atomic arrangement of these compounds, we can gain profound insights into their physicochemical properties, structure-activity relationships (SAR), and potential as therapeutic agents.

Introduction: The Significance of 1-Phenyl-3-guanylthiourea Derivatives in Medicinal Chemistry

1-Phenyl-3-guanylthiourea and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The unique structural features of the guanylthiourea moiety, characterized by the presence of multiple hydrogen bond donors and acceptors, allow for diverse intermolecular interactions that are crucial for molecular recognition and binding to biological targets.[4][5] Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of more potent and selective therapeutic agents.[6]

The phenyl ring and the guanyl group can be readily functionalized, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties. This structural versatility, however, also leads to complexities in their solid-state behavior, including the potential for polymorphism—the existence of multiple crystalline forms with different physical properties.[7] A thorough crystallographic analysis is therefore indispensable for identifying the most stable polymorph and ensuring the reproducibility of biological and pharmaceutical data.

This guide will delve into the practical and theoretical aspects of crystal structure analysis, from the synthesis and crystallization of 1-Phenyl-3-guanylthiourea derivatives to the interpretation of their intricate crystal packing and intermolecular interactions.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous experimental steps. Each stage is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Caption: A generalized workflow for the crystal structure analysis of 1-Phenyl-3-guanylthiourea derivatives.

Synthesis and Purification of 1-Phenyl-3-guanylthiourea Derivatives

The synthesis of 1-Phenyl-3-guanylthiourea derivatives typically involves the reaction of a substituted phenyl isothiocyanate with cyanoguanidine.[8] The specific substituents on the phenyl ring can be varied to modulate the lipophilicity, electronic properties, and ultimately, the biological activity of the final compound.

Step-by-Step Protocol for Synthesis:

-

Preparation of Phenyl Isothiocyanate: Substituted anilines are reacted with thiophosgene in a suitable solvent (e.g., dichloromethane or chloroform) in the presence of a base (e.g., triethylamine or calcium carbonate) to yield the corresponding phenyl isothiocyanate.

-

Reaction with Cyanoguanidine: The purified phenyl isothiocyanate is then reacted with an equimolar amount of cyanoguanidine in a polar aprotic solvent such as acetone or acetonitrile.[9] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Isolation and Purification: The crude product is isolated by filtration or evaporation of the solvent. Purification is achieved through recrystallization from an appropriate solvent or by column chromatography on silica gel. The purity and identity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10]

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The process is highly dependent on the physicochemical properties of the compound and requires systematic screening of various crystallization conditions.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound solution reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and subsequent crystal growth.

Table 1: Common Solvents for Crystallization of Thiourea Derivatives

| Solvent Class | Examples | Properties |

| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities, can solvate polar groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately polar, good for dissolving a wide range of compounds. |

| Esters | Ethyl Acetate | Less polar than ketones, can be used as a precipitant. |

| Halogenated | Dichloromethane, Chloroform | Good for dissolving less polar compounds. |

| Aromatic | Toluene, Benzene | Nonpolar, often used as precipitants. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Can act as hydrogen bond acceptors. |

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Solubility and Stability of 1-Phenyl-3-guanylthiourea: A Comprehensive Analysis for Preformulation and Development

An In-depth Technical Guide for Drug Development Professionals

Abstract

1-Phenyl-3-guanylthiourea is a molecule of interest in organic synthesis, potentially serving as a key intermediate in the development of various pharmaceuticals.[1] The successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth analysis of the theoretical and practical considerations for characterizing the solubility and stability of 1-Phenyl-3-guanylthiourea. We will explore the causal factors influencing its behavior in various solvents and under diverse stress conditions, present validated protocols for experimental determination, and discuss the logic behind developing a robust stability-indicating analytical method.

Introduction: The Foundational Importance of Physicochemical Characterization

The journey of a drug candidate is fraught with challenges, many of which can be predicted and mitigated through rigorous early-stage characterization. For a compound like 1-Phenyl-3-guanylthiourea, understanding its solubility is paramount for designing appropriate delivery systems, whether for oral, parenteral, or topical administration. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.

Simultaneously, the chemical stability of the molecule dictates its shelf-life, storage conditions, and potential for generating impurities.[2] Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) mandate thorough stability testing to ensure a drug product's safety, quality, and potency over time.[3] Forced degradation studies, a core component of this process, are designed to deliberately stress the molecule to identify likely degradation products and establish its intrinsic stability.[4] This guide serves as a practical framework for researchers to systematically evaluate these critical attributes for 1-Phenyl-3-guanylthiourea.

Core Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is essential before delving into complex solubility and stability experiments.

-

Molecular Formula: C₈H₁₀N₄S

-

Molecular Weight: 194.26 g/mol [1]

-

Melting Point: 165-170 °C[1]

-

Key Structural Features: The molecule possesses a phenyl group (imparting lipophilicity), a thiourea group (capable of hydrogen bonding and susceptible to oxidation), and a guanyl group (a basic moiety that can form salts and participate in hydrogen bonding). This structural duality suggests a complex solubility profile.

Solubility Profile: A Predictive and Experimental Approach

While specific experimental solubility data for 1-Phenyl-3-guanylthiourea is not widely published, a robust scientific approach can be used to predict its behavior and design a comprehensive experimental validation plan.[5]

Causality Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary; it is a hypothesis-driven process based on the molecule's structure.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The guanyl and thiourea moieties contain N-H bonds, allowing them to act as hydrogen bond donors. The nitrogen and sulfur atoms can also act as hydrogen bond acceptors. Therefore, some degree of solubility is anticipated in protic solvents. The synthesis of the related compound guanylthiourea involves purification from methanol, suggesting solubility.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, polar aprotic solvents capable of disrupting intermolecular hydrogen bonds in the crystal lattice. For the related compound N-Phenylthiourea, solubility is high in these solvents (approx. 30 mg/mL).[7] These are often excellent primary solvents for creating stock solutions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the phenyl ring provides lipophilic character. While high solubility in purely non-polar solvents is unlikely due to the polar guanyl and thiourea groups, this aspect is crucial for understanding partitioning behavior (LogP).

-

Aqueous Buffers (pH range): The guanyl group is basic and will be protonated at acidic pH. This protonation should significantly increase aqueous solubility. Therefore, determining solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is critical for predicting oral absorption.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol represents a self-validating standard for accurately determining equilibrium solubility.

Objective: To determine the saturation solubility of 1-Phenyl-3-guanylthiourea in a panel of selected solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 1-Phenyl-3-guanylthiourea (e.g., 20-50 mg, accurately weighed) to a series of glass vials. Ensure the amount is sufficient to result in visible solid remaining after equilibrium is reached.

-

Solvent Addition: Add a defined volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise, pre-validated dilution with a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated, specific analytical method (e.g., HPLC-UV) against a calibration curve prepared from a known stock solution of 1-Phenyl-3-guanylthiourea.

-

Calculation: Calculate the solubility in mg/mL or mol/L. The presence of solid material in the vial at the end of the experiment validates that saturation was achieved.

Data Presentation: Solubility Summary

The results of the experimental protocol should be summarized in a clear, tabular format.

| Solvent/Medium | Polarity Index | Solvent Type | Solubility (mg/mL) at 25 °C |

| Purified Water | 9.0 | Polar Protic | TBD |

| pH 1.2 Buffer (0.1 N HCl) | - | Aqueous | TBD |

| pH 4.5 Buffer (Acetate) | - | Aqueous | TBD |

| pH 6.8 Buffer (Phosphate) | - | Aqueous | TBD |

| pH 7.4 Buffer (Phosphate) | - | Aqueous | TBD |

| Methanol | 6.6 | Polar Protic | TBD |

| Ethanol | 5.2 | Polar Protic | TBD |

| Acetonitrile | 6.2 | Polar Aprotic | TBD |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | TBD |

| Toluene | 2.4 | Non-Polar | TBD |

| (TBD: To Be Determined Experimentally) |

Stability Profile and Forced Degradation

Forced degradation studies are the cornerstone of stability assessment, providing indispensable insights into the molecule's intrinsic vulnerabilities.[8] The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to identify and quantify the primary degradation products.[4][9]

Predicted Degradation Pathways

Based on the structure of 1-Phenyl-3-guanylthiourea, several degradation pathways can be hypothesized:

-

Hydrolytic Degradation: The molecule contains several bonds susceptible to hydrolysis under acidic or basic conditions, particularly within the guanyl and thiourea functionalities.

-

Oxidative Degradation: The thiourea group (-C=S) is a known target for oxidation, potentially forming sulfoxides or other related species.[9] The MSDS for the compound specifically warns of reactivity with oxidizing agents.[5]

-

Photolytic Degradation: Aromatic systems and conjugated double bonds can absorb UV radiation, leading to photochemical degradation. The compound should be handled with protection from light.[5]

-

Thermal Degradation: Exposure to high heat can provide the energy needed to break weaker bonds, leading to decomposition.

Experimental Workflow: Forced Degradation Study

The following diagram and protocol outline a systematic approach to stress testing 1-Phenyl-3-guanylthiourea.

Caption: Forced degradation workflow for 1-Phenyl-3-guanylthiourea.

Detailed Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and degradation pathways for 1-Phenyl-3-guanylthiourea under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

1-Phenyl-3-guanylthiourea

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Reagents: HCl, NaOH, H₂O₂ (30%)

-

Calibrated pH meter, oven, photostability chamber

Methodology:

-